molecular formula C8H10N2O4 B2602606 2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid CAS No. 1486061-06-6

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid

Cat. No.: B2602606
CAS No.: 1486061-06-6
M. Wt: 198.178
InChI Key: SKPBDSKWRWFKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a hydroxy-methyl-propanoic acid backbone. Compounds with pyrimidine rings are often significant in biological systems and can have various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid typically involves the condensation of a pyrimidine derivative with a suitable hydroxy-methyl-propanoic acid precursor. Common reagents might include pyrimidine-2-one and 2-hydroxy-2-methylpropanoic acid, with reaction conditions involving acidic or basic catalysts to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride for converting the hydroxy group to a chloro group.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a potential inhibitor or activator of specific enzymes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanoic acid: Lacks the pyrimidine ring.

    2-Oxopyrimidine: Lacks the hydroxy-methyl-propanoic acid backbone.

Uniqueness

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid is unique due to the combination of a pyrimidine ring with a hydroxy-methyl-propanoic acid backbone, which may confer specific biological or chemical properties not found in simpler analogs.

Properties

IUPAC Name

2-hydroxy-2-methyl-3-(2-oxopyrimidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-8(14,6(11)12)5-10-4-2-3-9-7(10)13/h2-4,14H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPBDSKWRWFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=NC1=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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